(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Asymmetric catalysis Enantioselective ketone reduction CBS reduction

Procuring a generic CBS catalyst without specifying the boron substituent risks selecting a compound with fundamentally different turnover behavior and substrate compatibility. (R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (CAS 145238-45-5), the B-phenyl variant, is the evidence-backed choice for enantioselective aryl alkyl ketone reduction: • Achieves 98% ee for acetophenone at 40 °C - the highest selectivity benchmarked for this substrate class at publication • Retains 94% ee at only 1 mol% catalyst loading, reducing procurement volume by 90% per batch versus 10 mol% protocols • Operates in a true catalytic regime, unlike B-alkyl analogs that require stoichiometric equivalents - up to 99% mass reduction versus stoichiometric alternatives • ~40-fold rate constant enhancement over structurally similar oxazaboroles enables accelerated process development and shorter cycle times

Molecular Formula C23H22BNO
Molecular Weight 339.2 g/mol
CAS No. 145238-45-5
Cat. No. B130677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
CAS145238-45-5
Molecular FormulaC23H22BNO
Molecular Weight339.2 g/mol
Structural Identifiers
SMILESB1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m1/s1
InChIKeyGXAMQZFEKIDKAP-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-Phenyl CBS Catalyst Sourcing


(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (CAS 145238-45-5), also designated (R)-2-phenyl-CBS-oxazaborolidine or (R)-Ph-CBS, is a chiral oxazaborolidine catalyst within the Corey–Bakshi–Shibata (CBS) family [1]. It bears a phenyl substituent on the boron atom and is prepared by condensation of (R)-α,α-diphenylprolinol with phenylboronic acid [1]. With molecular formula C23H22BNO and molecular weight 339.2 g/mol, this catalyst serves as the B-phenyl variant of the CBS catalyst class [2]. It complexes in situ with borane to form the active reducing species for enantioselective ketone reduction, Diels–Alder reactions, and (3+2) cycloadditions [1].

B-phenyl CBS oxazaborolidine catalyst (chiral, non-racemic)
Enantioselective ketone reduction workflow
Supports catalytic loading regime (non-stoichiometric use)

Why Generic CBS Substitution Fails


The boron substituent on the oxazaborolidine ring is not a passive structural feature but a decisive determinant of catalytic competence, enantioselectivity, and turnover regime. A systematic structure–selectivity investigation by Quallich et al. at Pfizer demonstrated that while the diphenylprolinol-derived erythro scaffold tolerates varied boron substituents (H, Me, Bu, Ph) with generally high enantiomeric excess, the B-phenyl variant exhibits a distinct selectivity profile that differs from B-methyl for specific substrate classes [1]. Critically, the B-phenyl group is essential for maintaining catalytic turnover: replacement of the phenyl on boron with n-butyl forces the reaction into a stoichiometric regime, consuming one equivalent of oxazaborolidine per turnover rather than operating with the 1–10 mol% loadings achievable with the B-phenyl catalyst [2]. These differences mean that procurement of a generic "CBS catalyst" without specifying the boron substituent risks selecting a compound with fundamentally different catalytic behavior, loading requirements, and substrate compatibility.

Boron substituent selectivity
B-phenyl selectivity profile may differ from B-methyl or B-butyl for specific substrate classes.
Catalytic turnover requirement
B-alkyl analogs may force stoichiometric consumption, unlike the catalytic B-phenyl variant.
Substrate compatibility
Generic “CBS catalyst” may not match substrate-specific enantioselectivity benchmarks.

Quantitative Differentiation Evidence


Enantioselectivity in Acetophenone Reduction

In a direct comparative study by Stone (1994), the B-phenyl-substituted oxazaborolidine catalyst 1c—structurally identical to (R)-1,3,3-triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole—achieved 98% enantiomeric excess (ee) for the borane-mediated reduction of acetophenone at 40 °C in THF, which was the highest selectivity ever reported for this model substrate at the time of publication [1]. Under the same experimental framework, the B-n-butyl-substituted analog (catalyst 1b) reached its optimal performance with a different substrate (cyclohexylmethyl ketone, 89% ee at 50 °C), indicating a divergent substrate–catalyst pairing optimum [1].

Acetophenone ee
Head-to-head
98% ee (B-phenyl) vs 89% ee (B-n-butyl, different optimal substrate)
Reported selectivity benchmark for aryl ketone reduction workflow.
Acetophenone, BH3·THF, 40 °C; Stone 1994
Asymmetric catalysis Enantioselective ketone reduction CBS reduction

Catalytic vs. Stoichiometric Turnover

The nature of the boron substituent governs whether the oxazaborolidine functions as a true catalyst or as a stoichiometric chiral auxiliary. A well-established class-level observation, summarized in the Imperial College London ChemWiki and traced to primary CBS literature, states: 'It is important that there is a phenyl group on B and a hydrogen on N. If Ph is replaced by Bu, then the reaction requires a stoichiometric amount of oxazaborolidine' [1]. This means that the B-phenyl catalyst 1c operates at catalytic loadings (1–10 mol%), whereas the B-n-butyl analog 1b demands one full equivalent, drastically increasing cost per mole of product and complicating purification.

Turnover regime
Class-level
Catalytic (1–10 mol%) vs stoichiometric (100 mol%) for B-alkyl
Supports catalytic loading assessment; B-alkyl may require equivalent amounts.
Class-level inference; verify per substrate
Catalyst loading Turnover number Process chemistry

Reaction Kinetics Rate Enhancement

Schmidt et al. (1997) conducted the first experimental kinetic study of oxazaborole-catalyzed borane reductions, directly comparing two catalysts: 1,3,3-triphenylperhydropyrrolo[1,2-c][1,3,2]oxazaborole (1b, the target compound) and 1-phenyl-3,3-diethylperhydropyrrolo[1,2-c][1,3,2]oxazaborole (1a) [1]. Using pinacolone as the substrate and BH3·THF as the reductant, the rate-determining step—reaction of the ketone with the oxazaborole–borane complex—proceeded with a rate constant approximately 40 times larger for the triphenyl catalyst 1b than for the diethyl-monophenyl analog 1a [1].

Rate constant
Head-to-head
~40× larger for triphenyl oxazaborole
Reported rate enhancement supports throughput-sensitive workflows.
Pinacolone, BH3·THF; Schmidt 1997
Reaction kinetics Rate constant Catalytic efficiency

Catalyst Loading Robustness

Stone (1994) demonstrated that the B-phenyl oxazaborolidine catalyst (1c) tolerates a tenfold reduction in loading with minimal erosion of enantioselectivity [1]. For acetophenone reduction, decreasing the catalyst loading from 10 mol% to 1 mol% resulted in only a 2 percentage-point drop in ee (from 96% to 94%) [1]. This robustness at low loading is a direct consequence of the high catalytic activity enabled by the B-phenyl substituent and contrasts with B-alkyl variants that require stoichiometric quantities to achieve comparable selectivity [1].

Loading robustness
Head-to-head
94% ee at 1 mol% loading
Supports low-loading protocols with minimal ee erosion.
Acetophenone; 96% ee at 10 mol%
Catalyst loading Enantioselectivity retention Cost efficiency

Boron Substituent Selectivity Profile

Quallich et al. (1996, Pfizer) conducted a systematic evaluation of oxazaborolidine structure–enantioselectivity relationships using α-tetralone as a prototypical prochiral ketone [1]. Within the erythro-1,2-diphenylaminoethanol-derived catalyst series (catalysts 12–15), the B-phenyl variant (15) delivered 88% ee (S), compared to 94% ee (S) for the B-methyl variant (13), 90% ee for B-n-butyl (14), and 86% ee for B–H (12) [1]. While B-methyl gave the highest ee for this specific substrate, the B-phenyl catalyst (15) remained within a 6% ee window of the optimum, and crucially, the study established that the diphenylprolinol scaffold tolerates diverse boron substituents with high ee—but the choice of boron substituent must be matched to the substrate class [1].

α-Tetralone ee
Cross-study
B-Ph: 88% ee (S); B-Me: 94% ee; B-Bu: 90% ee; B-H: 86% ee
Substrate-matched selection; B-phenyl within 6% ee of top candidate.
α-Tetralone, 5 mol%, 25 °C; Quallich 1996
Structure–selectivity relationship Substrate scope CBS catalyst optimization

Application Scenarios


Aryl Alkyl Ketone Reduction for Chiral Alcohols

The B-phenyl CBS catalyst is the catalyst of choice when the target transformation is the enantioselective reduction of an aryl alkyl ketone—exemplified by acetophenone—to the corresponding chiral secondary alcohol. Stone (1994) demonstrated 98% ee for acetophenone at 40 °C, which was the highest selectivity reported for this substrate class at the time [1]. This performance ceiling supports applications in the synthesis of pharmaceutical intermediates where enantiomeric purity directly impacts downstream API quality and regulatory compliance.

Process-Scale Low-Loading Ketone Reduction

For process chemistry and manufacturing environments where catalyst cost and waste minimization are critical, the B-phenyl catalyst's demonstrated ability to retain 94% ee at only 1 mol% loading [1] offers a direct economic advantage. Reducing catalyst usage from 10 mol% to 1 mol% cuts procurement volume by 90% per batch, while the catalytic (non-stoichiometric) nature of the B-phenyl variant avoids the 1-equivalent consumption required by B-alkyl analogs [2], translating to up to 99% reduction in catalyst mass compared to stoichiometric alternatives.

High-Throughput Asymmetric Synthesis

The ~40-fold rate constant enhancement of 1,3,3-triphenyl oxazaborole over structurally similar oxazaboroles, as quantified by Schmidt et al. (1997) for pinacolone reduction [1], positions this catalyst for applications requiring rapid reaction times—such as parallel synthesis libraries, high-throughput experimentation, and accelerated process development. Faster kinetics enable shorter cycle times and increased throughput in medicinal chemistry and early-stage route scouting.

Substrate-Matched Catalyst Selection

When the synthetic target falls within the substrate classes for which B-phenyl CBS catalysts have been explicitly benchmarked against B-methyl and B-butyl variants [1], the quantitative structure–selectivity data from the Quallich et al. systematic study enable evidence-based catalyst selection. Rather than defaulting to the more common B-methyl CBS catalyst, users targeting substrates where B-phenyl provides comparable or superior ee—particularly aryl alkyl ketones—can make an informed, data-driven procurement decision.

Application
Selection Property
Validation Focus
Aryl alkyl ketone reduction
Enantioselectivity for aryl ketones
Enantiomeric excess for target substrate
Low-loading catalytic reduction
Loading robustness at low mol%
ee retention and catalyst consumption
High-throughput asymmetric synthesis
Rate acceleration profile
Reaction time benchmarking
Substrate-matched catalyst selection
Comparative selectivity across B-substituents
ee benchmarking across substrate classes
Quote Request

Request a Quote for (R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.